molecular formula C8H5Cl3O B3319762 2-Chloro-1-(3,5-dichlorophenyl)ethanone CAS No. 116865-83-9

2-Chloro-1-(3,5-dichlorophenyl)ethanone

Cat. No. B3319762
CAS RN: 116865-83-9
M. Wt: 223.5 g/mol
InChI Key: AWVYVDZUZAHYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(3,5-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl3O . It is also known by other names such as “Tear Gas”, “Ethanone, 2-chloro-1-phenyl-”, “α-Chloroacetophenone”, “α-Phenacyl chloride”, “ω-Chloroacetophenone”, “Chloromethyl phenyl ketone”, “CAF”, “CN”, “Phenacyl chloride”, “Phenyl chloromethyl ketone”, “1-Chloroacetophenone”, “2-Chloroacetophenone”, “Chloroacetophenone”, “CAP”, “NCI-C55107”, “Chemical mace”, “Chloracetophenone”, “2-Chloro-1-phenylethanone”, “Mace”, “UN 1697”, “(2-Chloro-1-oxoethyl)benzene”, “1-Phenyl-2-chloro-1-ethanone”, “Benzoylmethyl chloride”, “CN (lacrimator)”, “Mace (lacrimator)”, “NSC 41666”, "a-Chloroacetophenone" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3,5-dichlorophenyl)ethanone” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(3,5-dichlorophenyl)ethanone” include a molecular weight of 154.594 . Other properties such as density, melting point, boiling point, structure, formula, molecular weight etc. are included in the MSDS .

Scientific Research Applications

Chemical Structure and Properties

“2-Chloro-1-(3,5-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.594 . It is also known by other names such as Tear Gas, α-Chloroacetophenone, α-Phenacyl chloride, ω-Chloroacetophenone, Chloromethyl phenyl ketone, CAF, CN, Phenacyl chloride, Phenyl chloromethyl ketone, 1-Chloroacetophenone, 2-Chloroacetophenone, Chloroacetophenone, CAP, NCI-C55107, Chemical mace, Chloracetophenone, 2-Chloro-1-phenylethanone, Mace, UN 1697, (2-Chloro-1-oxoethyl)benzene, 1-Phenyl-2-chloro-1-ethanone, Benzoylmethyl chloride, CN (lacrimator), Mace (lacrimator), NSC 41666, a-Chloroacetophenone .

Use in Chemical Synthesis

This compound can be used in chemical synthesis. For example, it can be used in the preparation of a compound of formula I, which involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R1M2X (III), with a compound of formula IV CF3-C (O)-R2 (IV). The compound of formula V obtained from this reaction can then be reacted with alkali metal fluoride in the presence of catalytic amounts of a phase transfer catalyst in the presence of a polar solvent to obtain the compound of formula I .

Use as a Lacrimator

One of the notable applications of “2-Chloro-1-(3,5-dichlorophenyl)ethanone” is its use as a lacrimator, commonly known as tear gas . It is used in self-defense sprays (mace) and in riot control situations due to its ability to cause temporary blindness and extreme discomfort.

Use in Pharmaceutical Industry

In the pharmaceutical industry, this compound can be used as an impurity reference material . It is particularly useful in the production and testing of cardiac drugs and beta blockers .

Use in Analytical Chemistry

“2-Chloro-1-(3,5-dichlorophenyl)ethanone” can be used in analytical chemistry as a standard for calibration and method validation .

Use in Material Science

This compound can also find applications in material science, particularly in the synthesis of new materials with desired properties .

properties

IUPAC Name

2-chloro-1-(3,5-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVYVDZUZAHYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,5-dichlorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3,5-dichlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.